

LC-MS/MS method for quantifying (E)-Antiviral agent 67 in plasma

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Compound of Interest

Compound Name: (E)-Antiviral agent 67

Cat. No.: B1654592

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Application Note: A-AV67-P1 Quantitative Analysis of (E)-Antiviral Agent 67 in Human Plasma by LC-MS/MS

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **(E)-Antiviral agent 67** in human plasma. The procedure utilizes a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery.^{[1][2][3]} Chromatographic separation is achieved on a reverse-phase C18 column with a rapid 4-minute gradient elution. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to industry-standard bioanalytical guidelines and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range of 0.5 to 1000 ng/mL.^{[4][5]} This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in clinical research.

1. Introduction

(E)-Antiviral agent 67 is a novel compound under investigation for the treatment of viral infections. To support preclinical and clinical development, a reliable bioanalytical method is required to measure its concentration in biological matrices. This document describes the development and validation of an LC-MS/MS method for the quantification of **(E)-Antiviral**

agent 67 in human plasma, a common matrix for pharmacokinetic assessments. The method employs a simple protein precipitation extraction, which is amenable to automation and high-throughput workflows.[1][2][6]

2. Experimental

2.1. Materials and Reagents

- **(E)-Antiviral agent 67** (Reference Standard, >99% purity)
- **(E)-Antiviral agent 67-d4** (Internal Standard [IS], >99% purity)
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Deionized Water (18.2 MΩ·cm)
- Control Human Plasma (K2-EDTA)

2.2. Instrumentation The analysis was performed using a system comprised of a high-performance liquid chromatography (HPLC) unit coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3. Preparation of Standards and Quality Control (QC) Samples Stock solutions of **(E)-Antiviral agent 67** (1 mg/mL) and its internal standard (IS), **(E)-Antiviral agent 67-d4** (1 mg/mL), were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (final concentration of organic solvent <5%). Calibration standards were prepared at concentrations of 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL. QC samples were prepared at four levels:

- LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)

- Low QC: 1.5 ng/mL
- Mid QC: 75 ng/mL
- High QC: 750 ng/mL

2.4. Sample Preparation Protocol A simple protein precipitation method was used for plasma sample extraction.[2][3][6][7]

- Aliquot 50 μ L of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of the internal standard working solution (ISWS) in acetonitrile (IS concentration: 50 ng/mL).
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 \times g for 5 minutes at 4°C.
- Transfer 100 μ L of the clear supernatant to an autosampler vial or 96-well plate.
- Inject 5 μ L onto the LC-MS/MS system.

2.5. LC-MS/MS Conditions The instrumental parameters were optimized to achieve sensitive and selective detection of both the analyte and the internal standard.

Table 1: Chromatographic Conditions

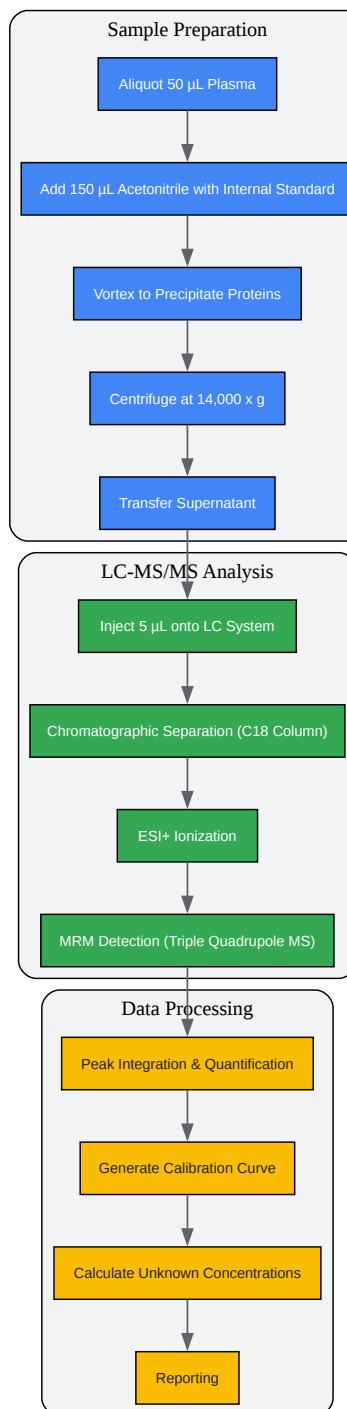
Parameter	Condition
HPLC Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Program	
Time (min)	%B
0.0	10
0.5	10
2.5	95
3.0	95
3.1	10
4.0	10

Table 2: Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium
MRM Transitions	Precursor (m/z) > Product (m/z)
(E)-Antiviral agent 67	351.3 > 180.1 (Quantifier), 351.3 > 125.2 (Qualifier)
(E)-Antiviral agent 67-d4 (IS)	355.3 > 184.1 (Quantifier)

3. Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

[Click to download full resolution via product page](#)**Bioanalytical workflow for (E)-Antiviral agent 67.**

4. Results and Discussion

The method was validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[4][8]

4.1. Linearity and Range The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. The coefficient of determination (r^2) was consistently ≥ 0.995 for all validation runs. The response was best fitted with a linear regression model using a $1/x^2$ weighting factor.

Table 3: Calibration Curve Summary

Concentration (ng/mL)	Back-Calculated Conc. (Mean, n=3)	Accuracy (%)
0.5	0.48	96.0
1.0	1.03	103.0
5.0	4.91	98.2
20.0	20.8	104.0
100.0	97.5	97.5
400.0	402.1	100.5
800.0	796.5	99.6
1000.0	1011.0	101.1

4.2. Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels. The results, summarized in Table 4, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limit of $\pm 15\%$ ($\pm 20\%$ for LLOQ).[5]

Table 4: Accuracy and Precision Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Mean (\pm SD, n=6)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Mean (\pm SD, n=18)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ QC	0.5	0.52 \pm 0.04	7.7	104.0	0.54 \pm 0.06	11.1	108.0
Low QC	1.5	1.45 \pm 0.09	6.2	96.7	1.48 \pm 0.11	7.4	98.7
Mid QC	75.0	78.1 \pm 3.5	4.5	104.1	76.9 \pm 4.8	6.2	102.5
High QC	750.0	739.5 \pm 28.1	3.8	98.6	761.3 \pm 40.4	5.3	101.5

4.3. Matrix Effect and Recovery The matrix effect and recovery were assessed at Low and High QC concentrations. The protein precipitation technique yielded consistent and high recovery with minimal matrix effects.

Table 5: Recovery and Matrix Effect Summary

QC Level	Nominal Conc. (ng/mL)	Recovery (%)	Matrix Factor (Mean)	IS Normalized Matrix Factor
Low QC	1.5	91.5	0.97	1.02
High QC	750.0	94.2	0.95	0.99

5. Conclusion

A simple, rapid, and robust LC-MS/MS method has been successfully developed and validated for the quantification of **(E)-Antiviral agent 67** in human plasma. The method meets all standard criteria for bioanalytical method validation, including linearity, accuracy, precision, and selectivity. The use of a simple protein precipitation protocol allows for high-throughput

analysis, making this method ideal for supporting pharmacokinetic and clinical studies of **(E)-Antiviral agent 67**.

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